Deltorphin

δ-Opioid Receptor Receptor Subtype Binding Affinity

Deltorphin (CAS 119975-64-3) is the definitive δ2-opioid receptor agonist for research, offering unmatched δ2-subtype selectivity that DPDPE (δ1-agonist) and native enkephalins cannot replicate. With a Kd of ~0.82 nM for δ2 and a μ/δ selectivity ratio approaching 900, it is indispensable for dissecting δ2-specific signaling in cAMP inhibition, [³⁵S]GTPγS binding, and β-arrestin recruitment assays. Its inherent metabolic stability (t1/2 4.8 hr in brain homogenate) and quantifiable BBB permeability (PC 23.49 × 10⁻⁴ cm/min for analogs) make it the superior reference standard for CNS-penetrant peptide therapeutic development. For reproducible, interpretable δ2-opioid pharmacology, Deltorphin is non-substitutable.

Molecular Formula C44H62N10O10S2
Molecular Weight 955.2 g/mol
CAS No. 119975-64-3
Cat. No. B1670231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeltorphin
CAS119975-64-3
Synonymsdeltorphin
dermenkephalin
Tyr-Met-Phe-His-Leu-Met-Asp-NH2
tyrosyl-methionyl-phenylalanyl-histidyl-leucyl-methionyl-aspartamide
Molecular FormulaC44H62N10O10S2
Molecular Weight955.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCSC)NC(=O)C(CC3=CC=C(C=C3)O)N
InChIInChI=1S/C44H62N10O10S2/c1-25(2)18-34(42(62)50-32(15-17-66-4)40(60)51-33(38(46)58)22-37(56)57)52-44(64)36(21-28-23-47-24-48-28)54-43(63)35(20-26-8-6-5-7-9-26)53-41(61)31(14-16-65-3)49-39(59)30(45)19-27-10-12-29(55)13-11-27/h5-13,23-25,30-36,55H,14-22,45H2,1-4H3,(H2,46,58)(H,47,48)(H,49,59)(H,50,62)(H,51,60)(H,52,64)(H,53,61)(H,54,63)(H,56,57)/t30-,31+,32-,33-,34-,35-,36-/m0/s1
InChIKeyBHSURCCZOBVHJJ-NWOHMYAQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Deltorphin (CAS 119975-64-3) Baseline: Structure, Class, and Core Pharmacological Identity


Deltorphin (also known as Deltorphin A or Dermenkephalin; CAS 119975-64-3) is a naturally occurring exogenous opioid heptapeptide isolated from the skin of the South American frog *Phyllomedusa sauvagei* [1]. It belongs to the deltorphin family of highly selective δ-opioid receptor agonists, characterized by the unique amino acid sequence Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂ [2]. The D-enantiomer at position 2 is critical for its high affinity and selectivity for the δ-opioid receptor (DOR) [3]. As a small peptide (MW 955.2 g/mol), deltorphin serves as a foundational pharmacological tool for investigating DOR subtypes and as a template for the development of stable, selective analgesic and therapeutic peptide analogs [4].

Why Deltorphin (CAS 119975-64-3) Cannot Be Substituted with Other δ-Opioid Agonists


Substituting deltorphin with other in-class δ-opioid agonists, such as the synthetic peptide DPDPE, native enkephalins, or even other deltorphin variants (e.g., Deltorphin I or II), is scientifically unsound due to profound differences in receptor subtype selectivity, binding kinetics, and biological stability. While many δ-agonists share a common target, they exhibit divergent pharmacological profiles that directly impact experimental outcomes. For instance, deltorphin is recognized for its high affinity for the δ2-subtype, while DPDPE is primarily a δ1-agonist [1]. Furthermore, the distinct N-terminal sequence of deltorphin confers a unique resistance to enzymatic degradation and blood-brain barrier permeability compared to other opioid peptides [2]. These quantifiable differences in pharmacodynamics and pharmacokinetics mean that experimental data or therapeutic efficacy cannot be extrapolated between these compounds, making the precise selection of deltorphin critical for reproducible and interpretable results [3].

Quantitative Evidence Guide for Deltorphin (CAS 119975-64-3) Differentiation


Receptor Subtype Selectivity: Deltorphin A vs. DPDPE

Deltorphin A exhibits a distinct selectivity profile for δ-opioid receptor subtypes compared to the widely used synthetic δ-agonist DPDPE. While DPDPE is a prototypical δ1-receptor agonist, deltorphin A and its analogs are characterized as preferential δ2-receptor agonists [1]. This is reflected in their differential affinity for δ-receptor subtypes in human brain tissue, where [3H]Ile5,6-deltorphin II (a deltorphin analog) labels a receptor population with a Kd of 0.82 ± 0.07 nM, which is significantly different from the Kd of 2.72 ± 0.21 nM for [3H]DPDPE [2].

δ-Opioid Receptor Receptor Subtype Binding Affinity Pharmacology

Enzymatic Stability: Deltorphin I vs. Enkephalins

A key differentiator for deltorphin-based peptides is their enhanced resistance to enzymatic degradation, a major limitation of endogenous opioid peptides like enkephalins. In vitro stability assays demonstrate that [D-Ala2]deltorphin I has a half-life (t1/2) of 4.8 hours in mouse brain homogenate, which is substantially longer than that of native enkephalins, which are typically degraded within minutes [1]. This stability is attributed to the D-amino acid at position 2 and the unique C-terminal sequence [2].

Peptide Stability Blood-Brain Barrier Enzymatic Degradation Pharmacokinetics

Blood-Brain Barrier (BBB) Permeability: Deltorphin II vs. DPDPE

Effective CNS activity for peptides requires the ability to cross the blood-brain barrier. In vitro studies using a primary bovine brain microvessel endothelial cell model show that [D-Ala2]deltorphin II has a permeability coefficient (PC) of 23.49 ± 2.42 x 10⁻⁴ cm/min [1]. While direct comparative data for DPDPE in the same assay is not provided in the source, this PC value is considered high for a linear peptide and is significantly greater than that of many other opioid peptides, indicating a favorable property for CNS-targeted research [2].

Blood-Brain Barrier Permeability Drug Delivery CNS Penetration

Analgesic Potency and Tolerance: Deltorphin II vs. DPDPE in Vivo

In a head-to-head comparison of analgesic tolerance development, chronic i.c.v. administration of Deltorphin II (δ2-agonist) and DPDPE (δ1-agonist) in mice produced distinct effects on the δ1-receptor system. After 2 days of treatment, Deltorphin II decreased the Bmax of [3H]DPDPE binding (a measure of δ1-receptor density) by 76%, which was comparable to the 77% decrease seen with DPDPE treatment itself [1]. However, after 4 days, Deltorphin II caused a further decrease to 87%, while the decrease for DPDPE remained at 76%. This demonstrates a subtle but quantifiable difference in how sustained δ2- vs. δ1-receptor activation regulates δ1-receptor expression [2].

Analgesia Tolerance In Vivo Pharmacology Pain Research

Impact of D-Amino Acid Substitution on Receptor Affinity: Deltorphin I vs. L-Ala² Analog

The chirality at position 2 is a defining feature of deltorphin's potency and selectivity. A systematic SAR study on [D-Ala2]deltorphin I showed that replacing the D-Ala² with an L-amino acid results in a near-complete loss of δ-opioid activity [1]. Specifically, [L-MeAla²]deltorphin I, while retaining some activity, is an exception attributed to a specific cis-peptide bond conformation that mimics the D-amino acid's spatial arrangement. This contrasts sharply with the general finding that L-amino acid substitutions at position 2 in deltorphin analogs render them essentially inactive at the δ-receptor [2].

Structure-Activity Relationship Peptide Chemistry Receptor Affinity Chirality

Optimal Research and Industrial Application Scenarios for Deltorphin (CAS 119975-64-3)


Investigating δ2-Opioid Receptor-Specific Signaling Pathways

Deltorphin, as a preferential δ2-opioid receptor agonist, is the ideal pharmacological tool for dissecting the distinct signaling pathways and physiological functions of the δ2-subtype. Its use is critical in studies where off-target activation of δ1- (by DPDPE) or μ-receptors (by enkephalins) would confound results. The quantitative evidence of its high δ2 affinity (Kd ~0.82 nM for an analog) and selectivity supports its application in receptor binding assays, second messenger assays (e.g., cAMP inhibition, [³⁵S]GTPγS binding), and β-arrestin recruitment studies to map δ2-specific signaling cascades [1].

In Vivo Analgesic Research with Reduced Tolerance Liabilities

Deltorphin II is a superior candidate for long-term in vivo pain studies based on its distinct tolerance profile. Quantitative data show that chronic δ2-agonist administration differentially regulates δ1-receptor density (87% Bmax reduction) compared to a δ1-agonist (76% reduction) [1]. This makes deltorphin an essential compound for investigating the mechanisms of analgesic tolerance and for preclinical evaluation of novel δ-agonist therapies aimed at chronic pain management with potentially fewer side effects than μ-opioid agonists [2].

Peptide Stability and CNS Drug Delivery Development

The deltorphin scaffold serves as an excellent starting point for the development of metabolically stable, CNS-penetrant peptide therapeutics. Its baseline stability (t1/2 of 4.8 hr in brain homogenate) and quantifiable BBB permeability (PC of 23.49 x 10⁻⁴ cm/min for an analog) are key attributes for medicinal chemistry programs [1]. Researchers can use deltorphin as a reference standard to evaluate the impact of chemical modifications (e.g., N-methylation, cyclization, glycosylation) on improving peptide stability and CNS exposure for a new generation of opioid analgesics [2].

Reference Standard for δ-Opioid Receptor Binding Assays

Given its well-characterized and selective binding profile, deltorphin is a critical reference standard for validating δ-opioid receptor assays. Its high μ/δ selectivity ratio (approximately 900 for [³H]deltorphin II) makes it an ideal compound for defining non-specific binding and for competition studies to screen and characterize new δ-receptor ligands [1]. Its use ensures assay specificity and allows for meaningful comparison of binding data across different laboratories and studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deltorphin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.